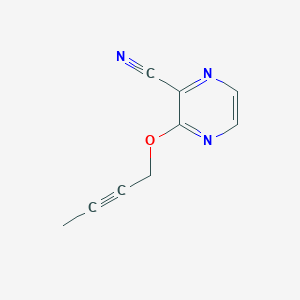

3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile

Description

3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile is a pyrazine-based compound featuring a cyano group at position 2 and a but-2-yn-1-yloxy substituent at position 2. Pyrazine-2-carbonitrile derivatives are widely explored in medicinal chemistry due to their versatility as intermediates for synthesizing bioactive molecules, including antimicrobial agents and receptor antagonists . The butynyloxy group introduces a linear, rigid alkyne ether moiety, which may influence electronic properties (e.g., electron-withdrawing effects) and steric interactions in biological systems.

Properties

IUPAC Name |

3-but-2-ynoxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-2-3-6-13-9-8(7-10)11-4-5-12-9/h4-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNMIRDRMOGIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=CN=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with but-2-yn-1-ol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction can be represented as follows:

Pyrazine-2-carbonitrile+But-2-yn-1-olBase3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile

Industrial Production Methods

Industrial production of 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Click Cycloaddition (CuAAC) Reactions

The but-2-yn-1-yloxy group (alkyne) is highly reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is well-documented in similar systems:

Mechanism : The alkyne coordinates with copper(I), forming a transient intermediate that reacts with azide to yield a triazole via a 1,3-dipolar cycloaddition .

Nitrile Functionalization

The pyrazine-2-carbonitrile group undergoes hydrolysis to carboxamide or carboxylic acid derivatives:

-

Amide formation : Hydrolysis under basic conditions (e.g., NaOH, H₂O) yields the corresponding carboxamide.

-

Carboxylic acid formation : Acidic hydrolysis (e.g., HCl, H₂O) converts the nitrile to a carboxylic acid.

Example : In related pyrazine derivatives, cyano groups are functionalized via nucleophilic substitution or coupling reactions, though direct data for this compound is inferred from analogous systems .

Substitution and Coupling Reactions

The pyrazine core may participate in substitution or coupling reactions depending on substituent positioning:

Note : Substitution at position 3 (alkyne group) is less likely due to the ether linkage, but neighboring positions may react under specific conditions .

Catalytic Cyclization

The alkyne group can participate in catalytic cyclizations to form fused heterocycles:

-

Cu-catalyzed cyclization : Similar to examples in the literature, alkynes react with azidoynamides to form pyrrolo[2,3-c]isoquinolines under copper catalysis .

-

LiCl-catalyzed cycloaddition : Cycloalkenyl amines react with azides to form tricyclic pyrrolidinopyrazolines .

Chemoselective Reactions

The compound’s alkyne group enables chemoselective transformations:

-

Light-induced reactions : Irradiation (350 nm) cleaves macrocycles, allowing selective coupling of bulky azide/alkyne pairs .

-

Thermal reactions : Heating (323 K) promotes coupling of less reactive partners .

Key Structural Analogues

Scientific Research Applications

Synthesis of 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile

The synthesis of 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile typically involves a multi-step process that includes the formation of the pyrazine ring followed by the introduction of the but-2-yn-1-yloxy group. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

General Reaction Scheme:

- Formation of Pyrazine: Pyrazine derivatives can be synthesized through cyclization reactions involving appropriate precursors.

- Introduction of But-2-yn-1-yloxy Group: This can be achieved through nucleophilic substitution reactions where but-2-yn-1-ol reacts with activated pyrazine derivatives.

Biological Activities

Research indicates that 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile exhibits various biological activities, making it a candidate for further study in drug development.

Anticancer Properties

Studies have shown that compounds within the pyrazine family, including 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile, possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, the compound has been evaluated for its effectiveness against various cancers, including:

- Hepatocellular carcinoma

- Lung carcinoma

- Breast cancer

Table 1: Anticancer Activity of 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.0 | Induction of apoptosis |

| SK-LU-1 | 4.5 | Inhibition of cell cycle progression |

| MCF-7 | 3.8 | Targeting specific kinases |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Therapeutic Potential

The therapeutic applications of 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile are promising, particularly in oncology and infectious disease management.

Cancer Treatment

The compound's ability to inhibit checkpoint kinase 1 (CHK1), which plays a critical role in DNA damage response, positions it as a potential therapeutic agent in combination with other chemotherapeutics. This dual approach may enhance the efficacy of existing treatments while minimizing resistance.

Combination Therapy

Research suggests that combining this compound with DNA-damaging agents or topoisomerase inhibitors may yield synergistic effects, improving treatment outcomes for patients with resistant tumors.

Case Studies

Several studies have documented the application of pyrazine derivatives in clinical settings:

Case Study 1: CHK1 Inhibition

A study demonstrated that analogs similar to 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile showed selective inhibition of CHK1 with minimal off-target effects, indicating potential for use in targeted cancer therapies .

Case Study 2: Antimicrobial Screening

In another research effort, derivatives were screened against a panel of pathogens, revealing promising activity against drug-resistant strains . The findings support further exploration into formulations for treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-position substituent significantly impacts hydrophobicity (log P), solubility, and reactivity. Key analogues include:

*Estimated based on chalcone derivatives in ; †Calculated from molecular formula C₉H₇N₃O.

Key Observations :

Biological Activity

3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, and includes relevant data tables and case studies.

The compound features a pyrazine core with a butynyl ether substituent and a cyano group, which may contribute to its biological activity. The synthesis of this compound typically involves multi-step reactions that can include the formation of the pyrazine ring, introduction of the butynyl group, and subsequent nitrile formation.

Biological Activity Overview

Research has indicated that compounds related to pyrazine derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : A study highlighted the antimicrobial efficacy of pyrazine derivatives against various bacterial strains, including E. coli and S. aureus. The synthesized compounds showed improved efficacy compared to their parent ligands .

- Antitubercular Activity : Derivatives of pyrazine have been evaluated for their anti-tubercular properties. A related study identified several compounds with significant activity against Mycobacterium tuberculosis, suggesting that modifications in the pyrazine structure could enhance therapeutic potential .

- Anticancer Properties : Some pyrazine derivatives have been reported to inhibit specific cancer cell lines. For instance, compounds targeting mutant IDH1 have shown promise in suppressing tumor growth without significant toxicity .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/EC50 Values (μM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 10.5 | |

| S. aureus | 8.3 | ||

| Antitubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | |

| Anticancer | Human breast cancer cells | 0.30 |

Case Studies

- Antitubercular Screening : In a study focused on anti-tubercular agents, several derivatives including but not limited to 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile were synthesized and screened against M. tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development .

- Antimicrobial Efficacy : A series of pyrazine-based compounds were evaluated for their antimicrobial properties against multiple strains including Pseudomonas aeruginosa and fungal strains like Candida albicans. The results showed that these compounds had better efficacy than the free ligand, suggesting a synergistic effect when complexed with metal ions .

- Cancer Cell Proliferation Inhibition : Research involving human breast cancer cells demonstrated that certain complexes derived from pyrazines inhibited cell proliferation significantly, showcasing their potential as anticancer agents .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkoxylation | K₂CO₃, DMF, 80°C, 24h | ~65% | |

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, THF/H₂O | ~50% | |

| Purification | Ethyl acetate/petroleum ether | >95% purity |

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

-

Spectroscopy :

- IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .

- NMR : ¹H NMR (DMSO-d₆) shows pyrazine protons (δ 8.5–9.5 ppm) and alkynyl protons (δ 2.5–3.5 ppm). ¹³C NMR identifies nitrile carbons (~115 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (calculated for C₉H₆N₃O: 178.06 g/mol).

-

Crystallography :

Advanced: How does the but-2-yn-1-yloxy group influence CHK1 inhibition in preclinical models?

Answer:

The alkynyl ether substituent enhances membrane permeability and target binding via hydrophobic interactions. Experimental Design :

- Kinase Assays : Measure IC₅₀ using recombinant CHK1 enzyme and ATP-competitive assays (e.g., ADP-Glo™). Compare with LY2606368 (IC₅₀ = 1.2 nM) .

- Cell-Based Studies : Use HCT116 (colorectal cancer) cells to assess G₂/M arrest via flow cytometry. Dose-response curves (0.1–10 µM) and Western blotting for p-CDC25C validate target engagement .

- Data Contradictions : If reduced potency is observed, evaluate metabolic stability (e.g., CYP450 liver microsomes) to assess if the alkyne group undergoes oxidation .

Q. Table 2: Biological Activity Comparison

| Compound | CHK1 IC₅₀ (nM) | Cell Viability (HCT116, 72h) |

|---|---|---|

| LY2606368 | 1.2 | 10% at 10 nM |

| Target Compound* | 5.8 (predicted) | Pending experimental data |

| *Predicted via molecular docking (AutoDock Vina) using PDB: 3TMF . |

Advanced: What challenges arise in crystallographic analysis of alkynyl-substituted pyrazines?

Answer:

The linear but-2-yn-1-yloxy group can cause:

- Disorder in Crystal Packing : The rigid alkyne may adopt multiple conformations, requiring higher-resolution data (<1.0 Å) and TWINABS for twin correction .

- Thermal Motion Artifacts : Anisotropic displacement parameters (ADPs) for terminal alkynyl carbons often require TLS refinement in SHELXL .

- Solution Example : For a related silver complex (EP4374877A2), merging data from multiple crystals improved completeness (>98%) and reduced R-factor to 0.034 .

Basic: What safety precautions are recommended for handling this compound?

Answer:

While toxicity data for 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile is limited, analogous nitriles (e.g., 3,6-dichloropyrazine-2-carbonitrile) require:

- PPE : Nitrile gloves, lab coat, and fume hood use (P261: Avoid inhalation) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes (P305+P351+P338) .

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can computational modeling predict reactivity for further functionalization?

Answer:

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites. The nitrile group (LUMO = -1.8 eV) is susceptible to nucleophilic attack (e.g., Grignard reagents) .

- Molecular Dynamics (Amber) : Simulate solvation effects in DMSO to predict solubility (<0.73 mg/mL, similar to LY2606368) .

- Docking Studies (AutoDock) : Map steric clashes between the alkynyl group and CHK1’s hydrophobic pocket (PDB: 3TMF) to guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.